Cas no 1554617-42-3 (4-(2-fluoro-4-methylphenyl)butan-1-amine)

4-(2-Fluoro-4-methylphenyl)butan-1-amine is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a fluoro-methylphenyl group attached to a butylamine chain, offers unique steric and electronic properties, making it a valuable intermediate in the synthesis of bioactive compounds. The fluorine substituent enhances metabolic stability and binding affinity in target molecules, while the methyl group provides additional lipophilicity. This compound is particularly useful in medicinal chemistry for the development of CNS-targeting agents or enzyme inhibitors. Its well-defined purity and consistent quality ensure reliable performance in synthetic workflows. Suitable for controlled laboratory use under appropriate safety protocols.
4-(2-fluoro-4-methylphenyl)butan-1-amine structure
1554617-42-3 structure
Product name:4-(2-fluoro-4-methylphenyl)butan-1-amine
CAS No:1554617-42-3
MF:C11H16FN
MW:181.249846458435
CID:6428802
PubChem ID:83925765

4-(2-fluoro-4-methylphenyl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-fluoro-4-methylphenyl)butan-1-amine
    • 1554617-42-3
    • EN300-1786345
    • Inchi: 1S/C11H16FN/c1-9-5-6-10(11(12)8-9)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3
    • InChI Key: RJFCFUAAYUADGI-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=CC=1CCCCN

Computed Properties

  • Exact Mass: 181.126677677g/mol
  • Monoisotopic Mass: 181.126677677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų

4-(2-fluoro-4-methylphenyl)butan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1786345-2.5g
4-(2-fluoro-4-methylphenyl)butan-1-amine
1554617-42-3
2.5g
$2295.0 2023-09-19
Enamine
EN300-1786345-1.0g
4-(2-fluoro-4-methylphenyl)butan-1-amine
1554617-42-3
1g
$1172.0 2023-06-02
Enamine
EN300-1786345-10.0g
4-(2-fluoro-4-methylphenyl)butan-1-amine
1554617-42-3
10g
$5037.0 2023-06-02
Enamine
EN300-1786345-0.25g
4-(2-fluoro-4-methylphenyl)butan-1-amine
1554617-42-3
0.25g
$1078.0 2023-09-19
Enamine
EN300-1786345-0.05g
4-(2-fluoro-4-methylphenyl)butan-1-amine
1554617-42-3
0.05g
$983.0 2023-09-19
Enamine
EN300-1786345-1g
4-(2-fluoro-4-methylphenyl)butan-1-amine
1554617-42-3
1g
$1172.0 2023-09-19
Enamine
EN300-1786345-0.1g
4-(2-fluoro-4-methylphenyl)butan-1-amine
1554617-42-3
0.1g
$1031.0 2023-09-19
Enamine
EN300-1786345-10g
4-(2-fluoro-4-methylphenyl)butan-1-amine
1554617-42-3
10g
$5037.0 2023-09-19
Enamine
EN300-1786345-0.5g
4-(2-fluoro-4-methylphenyl)butan-1-amine
1554617-42-3
0.5g
$1124.0 2023-09-19
Enamine
EN300-1786345-5.0g
4-(2-fluoro-4-methylphenyl)butan-1-amine
1554617-42-3
5g
$3396.0 2023-06-02

Additional information on 4-(2-fluoro-4-methylphenyl)butan-1-amine

Introduction to 4-(2-fluoro-4-methylphenyl)butan-1-amine (CAS No. 1554617-42-3)

4-(2-fluoro-4-methylphenyl)butan-1-amine, also known by its CAS number 1554617-42-3, is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This compound is a derivative of butanamine, where the amine group is attached to a butane chain, and the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position. The unique combination of these substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of 4-(2-fluoro-4-methylphenyl)butan-1-amine consists of a benzene ring substituted with fluorine and methyl groups, connected via a butyl chain to an amine group. This configuration allows for strong interactions with biological targets, such as enzymes and receptors, which is why it is frequently used in drug discovery programs. Recent studies have highlighted its potential in developing novel therapeutic agents targeting neurodegenerative diseases and cancer.

In terms of synthesis, 4-(2-fluoro-4-methylphenyl)butan-1-amine can be prepared through various methods, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of 2-fluoro-4-methylbenzaldehyde with butanamine derivatives under specific conditions to form the desired product. Researchers have optimized these methods to improve yield and purity, ensuring scalability for industrial applications.

The pharmacological properties of 4-(2-fluoro-4-methylphenyl)butan-1-amino have been extensively studied in recent years. Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and apoptosis, making it a promising candidate for anti-inflammatory and anticancer therapies. Additionally, its selectivity for certain targets has been validated through in vitro assays, further supporting its potential as a lead compound in drug development.

From an environmental perspective, the biodegradability and toxicity of CAS 1554617-42-based compounds are critical considerations. Recent eco-toxicological studies have shown that this compound exhibits low acute toxicity to aquatic organisms under standard test conditions. However, long-term exposure effects require further investigation to ensure sustainable use in industrial settings.

In conclusion, 4-(2-fluoro-4-methylphenyl)butan-amine (CAS No. 1554617–42–3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure, coupled with advancements in synthetic methodologies and pharmacological profiling, positions it as a valuable tool in the creation of innovative therapeutic agents.

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